molecular formula C11H10F5NO B2416163 N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide CAS No. 2329234-65-1

N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide

Cat. No.: B2416163
CAS No.: 2329234-65-1
M. Wt: 267.199
InChI Key: XSYWNOXPKGDPJE-UHFFFAOYSA-N
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Description

N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide is an organic compound that features both difluorophenyl and trifluorobutanamide groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide typically involves the reaction of 2,4-difluorobenzylamine with 4,4,4-trifluorobutyryl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:

  • Solvent: Dichloromethane or tetrahydrofuran
  • Temperature: 0°C to room temperature
  • Reaction time: 2-4 hours

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.

Chemical Reactions Analysis

Types of Reactions

N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the fluorine atoms can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium, temperature around 60-80°C.

    Reduction: Lithium aluminum hydride in dry ether, room temperature.

    Substitution: Sodium methoxide in methanol, reflux conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted amides or ethers.

Scientific Research Applications

N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials with specific properties such as high thermal stability and resistance to chemical degradation.

Mechanism of Action

The mechanism of action of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. These interactions can lead to changes in cellular pathways and biological responses.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluorobenzylamine: A precursor in the synthesis of N-[(2,4-Difluorophenyl)methyl]-4,4,4-trifluorobutanamide.

    4,4,4-Trifluorobutyryl chloride: Another precursor used in the synthesis.

    N-(2,4-Difluorophenyl)acetamide: A structurally similar compound with different functional groups.

Uniqueness

This compound is unique due to the presence of both difluorophenyl and trifluorobutanamide groups, which impart distinct chemical properties. These properties include high electronegativity, thermal stability, and resistance to chemical degradation, making it valuable for various applications in research and industry.

Properties

IUPAC Name

N-[(2,4-difluorophenyl)methyl]-4,4,4-trifluorobutanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10F5NO/c12-8-2-1-7(9(13)5-8)6-17-10(18)3-4-11(14,15)16/h1-2,5H,3-4,6H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XSYWNOXPKGDPJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)F)CNC(=O)CCC(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10F5NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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